1,10-Phenanthroline-2-carboxylic acid
Overview
Description
1,10-Phenanthroline-2-carboxylic acid is a derivative of the heterocyclic compound 1,10-phenanthroline, which is known for its chelating properties and ability to form complexes with various metal ions. This compound and its derivatives have been extensively studied due to their potential applications in areas such as coordination chemistry, material science, and biochemistry .
Synthesis Analysis
The synthesis of 1,10-phenanthroline-2-carboxylic acid derivatives involves various methods, including hydrothermal reactions and proton-transfer compounds. For instance, a novel proton-transfer compound containing 1,10-phenanthroline-2,9-dicarboxylate was synthesized from the reaction of 2,6-pyridinediamine and 1,10-phenanthroline-2,9-dicarboxylic acid . Another approach involved the synthesis of macrocyclic polyether- and polythioether-diesters derived from 1,10-phenanthroline-2,9-dicarboxylic acid under high dilution conditions without metal templates . Additionally, 2-carboxy-1,10-phenanthroline was prepared by brominating 2-methyl-phenanthroline and hydrolyzing the resultant 2-tribromomethyl derivative .
Molecular Structure Analysis
The molecular structure of 1,10-phenanthroline-2-carboxylic acid derivatives has been characterized using various techniques such as X-ray crystallography, IR spectroscopy, and NMR. For example, the crystal structure of a cobalt complex containing 1,10-phenanthroline-2,9-dicarboxylate was determined, revealing a monoclinic system with specific unit cell dimensions . The structure of a calcium complex with 1,10-phenanthroline-2,9-dicarboxylic acid showed the Ca(II) ion lying in the plane of the tetradentate ligand with specific bond lengths . The crystal structure of a chromium(III) complex obtained from a proton-transfer compound containing 1,10-phenanthroline-2,9-dicarboxylic acid was also reported, showing a hexacoordinated complex .
Chemical Reactions Analysis
The chemical reactivity of 1,10-phenanthroline-2-carboxylic acid derivatives includes their ability to form complexes with metal ions. The metal ion-complexing properties of 1,10-phenanthroline-2,9-dicarboxylic acid were studied, revealing high levels of ligand preorganization and selectivity towards large metal ions . The electrochemical behavior of the 1,10-phenanthroline ligand was investigated, showing selective recognition of copper ion and potential for hydrogen peroxide sensing . Additionally, the synthesis of 1,10-phenanthroline-3-carboxylic acid derivatives was designed for metal-ion-complex mediated DNA cleavage .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,10-phenanthroline-2-carboxylic acid derivatives include their luminescence, photocatalytic performance, and thermodynamic stability. The luminescence properties and optical energy gaps of metal–organic frameworks based on 1,10-phenanthroline were studied, and some complexes exhibited excellent photocatalytic performance for the decomposition of organic dyes . The thermodynamic stability of complexes formed by 1,10-phenanthroline-2,9-dicarboxylic acid was greatly enhanced compared to similar ligands without the reinforcing aromatic backbone . The ion exchange properties of complexes with 1,10-phenanthroline-2-carboxylic acid and 2,2'-bipyridine ligands were preliminarily investigated .
Scientific Research Applications
Chelating Properties and Metal Complex Formation
1,10-Phenanthroline-2-carboxylic acid demonstrates significant utility as a tridentate chelating agent in forming metal complexes. Studies have explored its effectiveness in creating inner complexes with various transition metals like manganese(II), iron(II), cobalt(II), and others. These complexes' properties, such as magnetic and spectral characteristics, have been extensively analyzed, underlining the compound's versatility in coordination chemistry (Goodwin & Sylva, 1967).
Role in Crystallography and Structural Chemistry
1,10-Phenanthroline-2-carboxylic acid is instrumental in crystallography and structural chemistry. For instance, its combination with 4,5-dichlorophthalic acid has been studied, revealing intricate hydrogen bonding patterns and weak cation-anion interactions within its structure (Smith, Wermuth, & White, 2009).
Photochromic Performance in Supramolecular Chains
The integration of 1,10-Phenanthroline-2-carboxylic acid in supramolecular chains has been explored for its photochromic properties. Research indicates that its combination with metal carboxylates can lead to unique electron transfer-induced photochromism, highlighting its potential in the development of responsive materials (Han et al., 2020).
Application in Luminescent Metal Complexes
The compound's ability to form complexes with metals like europium and yttrium has been leveraged in synthesizing luminescent materials. These studies shed light on the promising use of 1,10-Phenanthroline-2-carboxylic acid in developing luminescent compounds for various technological and analytical applications (Akerboom et al., 2013).
Electrochemical Sensing Applications
1,10-Phenanthroline-2-carboxylic acid has shown potential in electrochemical sensing, particularly in the selective recognition of copper ions and hydrogen peroxide. Studies demonstrate its capability to undergo electro-oxidation and form active complexes for sensing applications (Gayathri & Kumar, 2014).
Safety And Hazards
properties
IUPAC Name |
1,10-phenanthroline-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2/c16-13(17)10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAHTDBOMUECCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)C(=O)O)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10172303 | |
Record name | 1,10-Phenanthroline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,10-Phenanthroline-2-carboxylic acid | |
CAS RN |
1891-17-4 | |
Record name | 1,10-Phenanthroline-2-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891174 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1891-17-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=242683 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,10-Phenanthroline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10172303 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,10-PHENANTHROLINE-2-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N269GEQ2TJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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